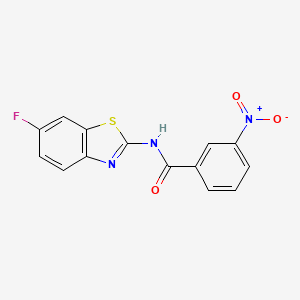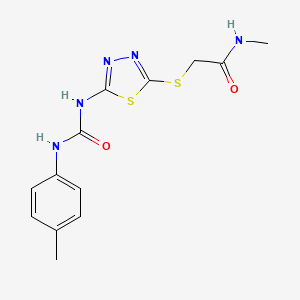
N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methodologies. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . This suggests that the synthesis of the compound might also involve a coupling step, possibly facilitated by a palladium catalyst.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, compounds with a 1,3,4-thiadiazol moiety have been found to be near 'V' shaped with angles between the two aromatic planes around 84° . This information could be extrapolated to suggest that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide may also exhibit a similar angular structure due to the presence of the 1,3,4-thiadiazol ring.
Chemical Reactions Analysis
The papers do not provide specific reactions for N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. However, the synthesis of related compounds involves reactions such as C-C coupling and the reaction of hydrazinecarbothioamide with acetic anhydride . These reactions indicate that the compound may also be reactive towards nucleophilic substitution and acylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These compounds exhibit intermolecular interactions like hydrogen bonding and charge transfer interactions . Theoretical computations using density functional theory (DFT) have been performed to understand the electrophilic and nucleophilic nature of these molecules . It can be inferred that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide would also display similar properties and could be analyzed using similar techniques.
Biological Activity
The biological activities of related compounds have been evaluated, showing moderate to good activities in various bioassays, particularly in urease inhibition . Molecular docking studies have been used to understand the interaction of these compounds with the urease enzyme, highlighting the importance of hydrogen bonding for inhibition . This suggests that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide might also exhibit significant biological activity, particularly as a urease inhibitor.
Applications De Recherche Scientifique
Anticancer Activity
A series of novel thiadiazole derivatives, including those structurally related to N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, were synthesized and evaluated for their anticancer activities. These compounds showed promising anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. In particular, one compound demonstrated marked anticancer activity with IC50 values indicating potency against the tested cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were applied to these compounds, aiming to develop new anticancer agents with high selectivity (Karakuş et al., 2018).
Modification for Biologically Active Amides and Amines
Research on modifying biologically active compounds with fluorine-containing heterocycles has been conducted to enhance their properties. An approach was proposed using acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) to yield heterocyclic compounds with CF3 substituents, highlighting the versatility of thiadiazole derivatives in chemical modifications (Sokolov & Aksinenko, 2012).
Diuretic Activity
1,3,4-Thiadiazole derivatives have been explored for their diuretic activity. A study synthesized various thiadiazole compounds and evaluated their diuretic effects in mice, showing an increase in the excretion of water and electrolytes. This indicates the potential of thiadiazole derivatives, including those related to the compound , in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
Urease Inhibition
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including urease inhibition. These compounds displayed significant activity against urease, more active than the standard used, demonstrating the potential of thiadiazole derivatives in addressing conditions related to urease activity (Gull et al., 2016).
Insecticidal Activity
Research into the synthesis of new heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has shown promising results. These compounds, derived from a precursor closely related to N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, displayed insecticidal activity, indicating the potential for agricultural applications (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-methyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-8-3-5-9(6-4-8)15-11(20)16-12-17-18-13(22-12)21-7-10(19)14-2/h3-6H,7H2,1-2H3,(H,14,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORDXNDYMLSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


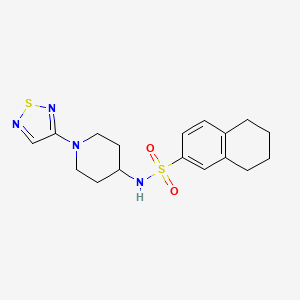
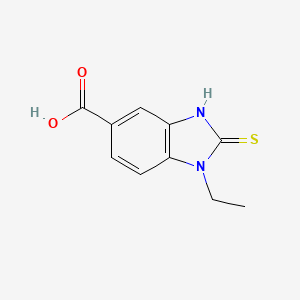
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)
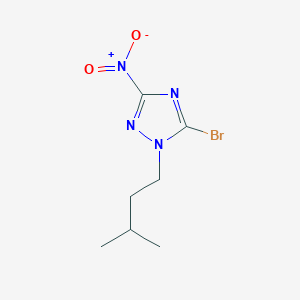
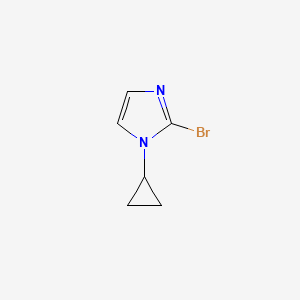
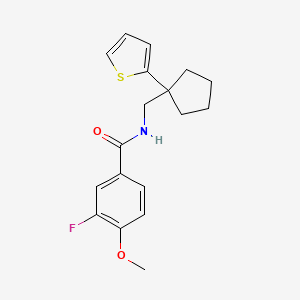


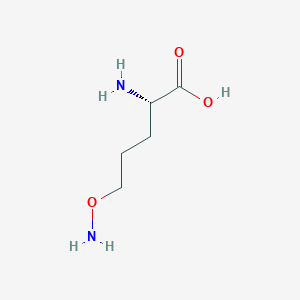

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)
